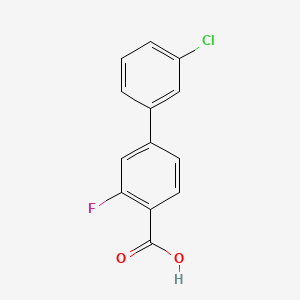

4-(3-Chlorophenyl)-2-fluorobenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(3-Chlorophenyl)-2-fluorobenzoic acid is a useful research compound. Its molecular formula is C13H8ClFO2 and its molecular weight is 250.653. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental Persistence and Degradation

Research on chlorophenols, structurally related compounds, highlights their role as persistent environmental pollutants, often resulting from industrial processes and waste management practices. These compounds, including chlorophenols and fluorobenzoates, can serve as precursors to more harmful substances like dioxins under certain conditions, emphasizing the need for careful management and remediation strategies in waste incineration and chemical manufacturing (Peng et al., 2016). The environmental behavior of these compounds, including their potential transformation into more toxic derivatives, suggests that 4-(3-Chlorophenyl)-2-fluorobenzoic acid may also require specific attention regarding its disposal and environmental impact.

Role in Synthetic Chemistry

The study of metal(II) 2-fluorobenzoate complexes highlights the diverse structural possibilities and applications of fluorobenzoates in material science and catalysis. These complexes demonstrate a range of structures and potential for application in various fields, from catalysis to materials development (Öztürkkan & Necefoğlu, 2022). Given the structural similarity, this compound could also be explored for its potential in forming novel metal complexes with unique properties.

Potential for Bioremediation

The biodegradation of chlorophenols and related compounds by microbial action offers a potential pathway for the remediation of environmental pollutants. Microorganisms capable of degrading these compounds can mitigate their impact on ecosystems, providing a natural method for cleaning contaminated sites (Magnoli et al., 2020). Research into the microbial degradation of similar compounds may guide the development of bioremediation strategies for this compound, leveraging microbial pathways to reduce environmental persistence.

Enzymatic Degradation Approaches

The use of oxidoreductive enzymes, facilitated by redox mediators, has shown promise in the degradation of recalcitrant organic pollutants. This enzymatic approach could potentially be applied to the treatment of wastewater containing chlorinated aromatic compounds, enhancing the efficiency of degradation and expanding the range of treatable substances (Husain & Husain, 2007). Future research could explore the applicability of such enzymatic treatments to this compound, potentially offering an effective method for its removal from industrial effluents.

Mechanism of Action

Target of Action

Many bioactive aromatic compounds, like indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors can be proteins, enzymes, or even DNA sequences, and their activation or inhibition can lead to various biological effects.

Mode of Action

The interaction of the compound with its targets could involve various types of chemical bonds, such as covalent bonds, hydrogen bonds, and van der Waals interactions. The specific mode of action would depend on the structure of the compound and its targets .

Biochemical Pathways

The compound could affect various biochemical pathways. For example, indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. For example, the compound’s solubility, stability, and size could affect its absorption and distribution in the body. Its metabolism could involve various enzymes, and it could be excreted through the kidneys or liver .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its targets and mode of action. For example, if the compound inhibits an enzyme involved in a disease process, this could lead to a decrease in the symptoms of the disease .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the compound might be more effective at a certain pH or less stable at high temperatures .

Properties

IUPAC Name |

4-(3-chlorophenyl)-2-fluorobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClFO2/c14-10-3-1-2-8(6-10)9-4-5-11(13(16)17)12(15)7-9/h1-7H,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNRXPTXPQMHPAT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CC(=C(C=C2)C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClFO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00681434 |

Source

|

| Record name | 3'-Chloro-3-fluoro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261929-04-7 |

Source

|

| Record name | 3'-Chloro-3-fluoro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

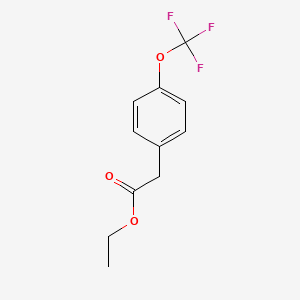

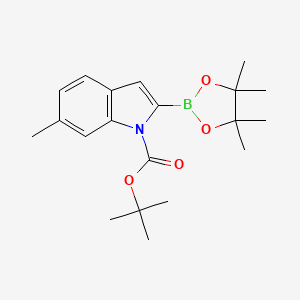

![3-Chloro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B578345.png)